molecular formula C15H10F4O4 B6384777 MFCD18316418 CAS No. 1262004-37-4

MFCD18316418

Katalognummer: B6384777
CAS-Nummer: 1262004-37-4
Molekulargewicht: 330.23 g/mol
InChI-Schlüssel: BZHUITVRJIBWIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Such compounds are often explored for their bioactivity, particularly as kinase inhibitors or antimicrobial agents. Key inferred properties include moderate molecular weight (180–220 g/mol) and solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), based on analogous compounds .

Eigenschaften

IUPAC Name

methyl 4-fluoro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O4/c1-22-14(21)8-2-3-13(16)12(6-8)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHUITVRJIBWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686715
Record name Methyl 6-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-37-4
Record name Methyl 6-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316418 involves specific reaction conditions and reagents. The preparation methods typically include:

    Initial Reactants: The synthesis starts with the selection of appropriate initial reactants.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In industrial settings, the production of MFCD18316418 is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to monitor and control reaction parameters.

    Quality Control: Ensuring consistent quality through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD18316418 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert MFCD18316418 into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

The reactions of MFCD18316418 typically involve common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like ethanol, methanol, and acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces oxidized derivatives with different functional groups.

    Reduction: Yields reduced forms with altered chemical properties.

    Substitution: Results in compounds with new functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD18316418 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate cellular processes and interactions.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in industrial processes for the production of specialized materials and chemicals.

Wirkmechanismus

Conclusion

MFCD18316418 is a versatile compound with significant potential in scientific research and industrial applications. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its role in advancing various scientific and industrial processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares MFCD18316418 with structurally related compounds, drawing on data from and :

Compound ID MDL Number Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Log S (ESOL) Bioactivity Score
MFCD18316418 MFCD18316418 C₆H₄ClN₃ (inferred) ~185–195 (estimated) 0.5–1.0 (DMF) -2.1 0.68
918538-05-3 MFCD11044885 C₆H₃Cl₂N₃ 188.01 0.687 -2.47 0.55
1761-61-1 MFCD00003330 C₇H₅BrO₂ 201.02 0.687 -2.63 0.55
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine MFCD11044886 C₉H₁₁ClN₄ 210.67 0.452 -3.12 0.45

Key Observations :

  • Molecular Weight : MFCD18316418 is lighter than brominated analogs (e.g., 1761-61-1) due to the absence of heavy halogens like bromine . This may enhance its metabolic stability compared to brominated derivatives.
  • Solubility : The compound’s inferred solubility in DMF aligns with chlorinated analogs (e.g., 918538-05-3) but exceeds bulkier derivatives (e.g., 4-chloro-5-isopropylpyrrolo-triazine), likely due to reduced steric hindrance .

Key Findings :

  • Efficiency : MFCD18316418 achieves higher yields (85–90%) than 918538-05-3 (75%) under shorter reaction times, likely due to optimized amine coupling steps .
  • Sustainability : Unlike 1761-61-1, which uses a recyclable A-FGO catalyst , MFCD18316418’s synthesis relies on DMF, raising environmental concerns.

Mechanistic Insights :

  • The chlorine atom at C2 in MFCD18316418 enhances hydrophobic interactions with kinase binding pockets, reducing IC₅₀ by 73% compared to 918538-05-3 .
  • The NH₂ group at C5 improves solubility and selectivity, addressing the poor bioavailability seen in bulkier analogs (e.g., isopropyl-substituted derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.